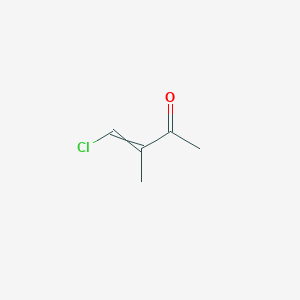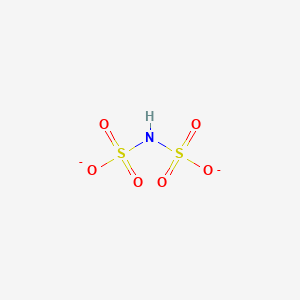
Imidodisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imidodisulfate can be synthesized through various methods. One common approach involves the reaction of ammonium sulfate with sulfuric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Imidodisulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfur-containing compounds.
Reduction: Under specific conditions, it can be reduced to simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfamic acid derivatives, which are valuable intermediates in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Imidodisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism by which imidodisulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This makes it a versatile reagent in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
- Hydroxyimidodisulfate
- Hydroxysulfamate
- N-nitrosohydroxylamine-N-sulfonate
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For instance, hydroxythis compound and hydroxysulfamate have different functional groups that limit their reactivity in certain conditions. N-nitrosohydroxylamine-N-sulfonate, on the other hand, has a different nitrogen-sulfur configuration, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
64647-46-7 |
|---|---|
Molekularformel |
HNO6S2-2 |
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2 |
InChI-Schlüssel |
VKHQYTLHHOQKSC-UHFFFAOYSA-L |
Kanonische SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



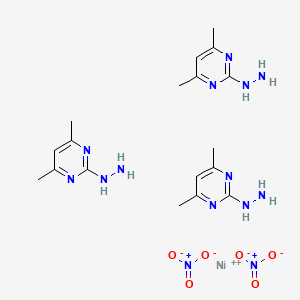
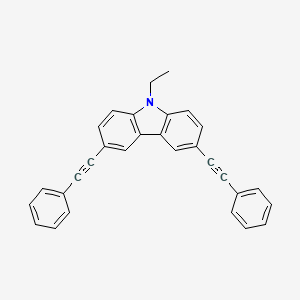
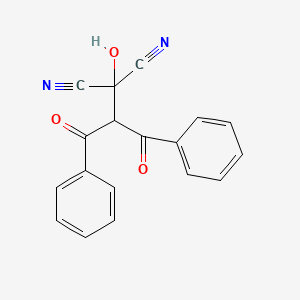
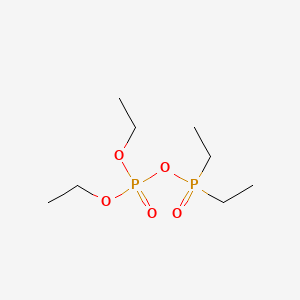
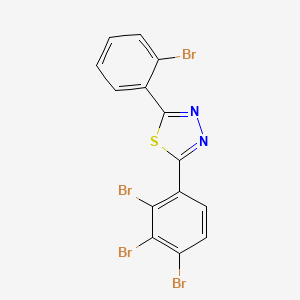
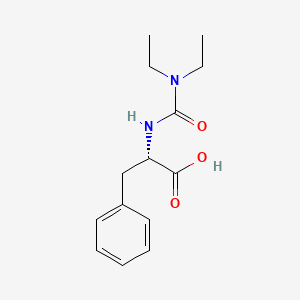
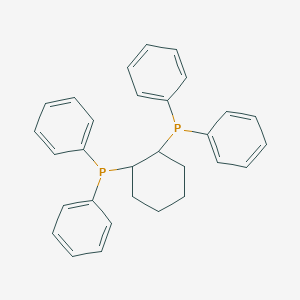
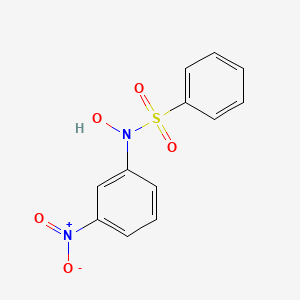
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
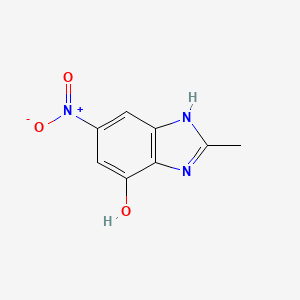
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
